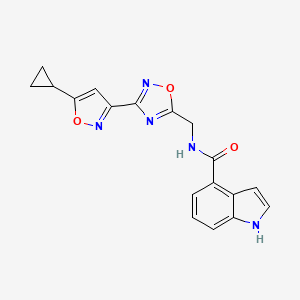

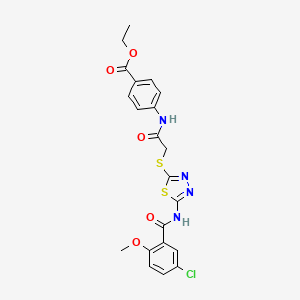

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

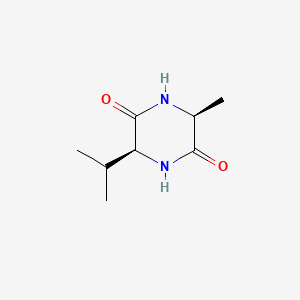

“N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-4-carboxamide” is a complex organic compound. The compound contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole rings are of enormous significance in the field of drug discovery .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a cyclopropyl group, an isoxazole ring, an oxadiazole ring, and an indole ring . The exact structure would need to be determined through further analysis.Scientific Research Applications

Indole Derivatives and Their Pharmacological Potential

Indole derivatives, such as those linked to oxadiazole groups, have been extensively studied for their pharmacological properties. For example, compounds with indole and oxadiazole structures have demonstrated potent inhibitory activity against various enzymes and receptors. These compounds have been evaluated for their potential in treating diseases such as cancer, microbial infections, and inflammation, showcasing their versatility in drug development (Bingul et al., 2019; Gadegoni & Manda, 2013).

Isoxazole and Oxadiazole in Drug Design

Isoxazole and oxadiazole rings are prominent in the design of novel therapeutic agents due to their ability to mimic biologically active motifs. These heterocycles are explored for their role in enhancing the pharmacokinetic and pharmacodynamic profiles of new drug candidates. They serve as critical scaffolds in developing compounds with improved metabolic stability, solubility, and bioavailability, essential attributes for effective drugs (Pasunooti et al., 2015).

Anticancer and Antimicrobial Activities

Research has highlighted the synthesis and biological evaluation of Schiff bases containing indole moieties, demonstrating significant antioxidant and antimicrobial activities. These studies suggest the potential of indole-based compounds in addressing microbial resistance and oxidative stress-related conditions (Saundane & Mathada, 2015). Similarly, novel indole-based oxadiazole scaffolds have been identified as potent urease inhibitors, indicating their potential application in treating diseases where urease activity is a contributing factor (Nazir et al., 2018).

Enzyme Inhibition for Disease Management

Compounds exhibiting strong inhibitory activity against specific enzymes have been targeted for the development of new therapeutic agents. For instance, indole derivatives linked to the oxadiazole moiety have shown significant activity against enzymes involved in cancer progression and inflammation, providing a basis for the development of targeted anticancer and anti-inflammatory treatments (Rapolu et al., 2013).

Future Directions

Isoxazole and its derivatives have a wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This compound, with its complex structure and multiple functional groups, could be a promising candidate for further study in drug discovery.

Mechanism of Action

Target of Action

Isoxazole derivatives have been known to exhibit a wide spectrum of biological activities and therapeutic potential .

Mode of Action

Isoxazole derivatives have been known to interact with various biological targets based on their chemical diversity . For instance, certain isoxazole derivatives have been designed and synthesized as FLT 3 inhibitors, which inhibit the phosphorylation of FLT3 .

Biochemical Pathways

Isoxazole derivatives have been known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . These activities suggest that isoxazole derivatives may affect a variety of biochemical pathways.

Pharmacokinetics

The design and synthesis of isoxazole derivatives often consider these properties to ensure effective drug delivery .

Result of Action

Certain isoxazole derivatives have been known to inhibit the phosphorylation of flt3, leading to complete tumor regression in the mv4-11 xenograft model .

Action Environment

It’s worth noting that the isoxazole ring tends to collapse under uv irradiation, rearranging to oxazole through azirine intermediate . This suggests that environmental factors such as light exposure could potentially influence the stability and efficacy of isoxazole-containing compounds.

Properties

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3/c24-18(12-2-1-3-13-11(12)6-7-19-13)20-9-16-21-17(23-26-16)14-8-15(25-22-14)10-4-5-10/h1-3,6-8,10,19H,4-5,9H2,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTCWUKBOOLQDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=C5C=CNC5=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2368144.png)

![N-(2,4-dimethoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2368151.png)

![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2368154.png)

![2-[3-(2,5-Dihydroxybenzenesulfonyl) benzenesulfonyl]benzene-1,4-diol](/img/structure/B2368162.png)

![N-(1,3-benzodioxol-5-yl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2368164.png)